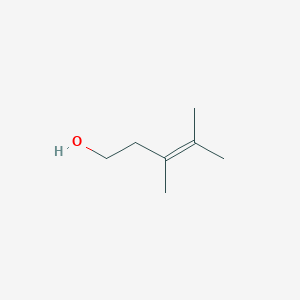

3,4-Dimethylpent-3-en-1-ol

Description

3,4-Dimethylpent-3-en-1-ol is a branched unsaturated alcohol with a molecular formula C₇H₁₂O, featuring a double bond at the 3rd position and methyl groups at the 3rd and 4th carbons. Its structure combines both hydroxyl and alkene functionalities, making it relevant in organic synthesis, particularly as an intermediate for pharmaceuticals or fine chemicals. Available literature focuses on structurally related compounds, such as alkyne alcohols (e.g., 3,4-Dimethyl-1-pentyn-3-ol) and shorter-chain enols (e.g., (±)-1-Penten-3-ol), which will form the basis of this comparison .

Properties

IUPAC Name |

3,4-dimethylpent-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6(2)7(3)4-5-8/h8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGGAZPKDCTKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylpent-3-en-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of 3-penten-1-ol with specific reagents under controlled conditions . Another method includes the condensation reaction of ethynyl hydroxyacetone with methanol .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylpent-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Saturated alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3,4-Dimethylpent-3-en-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It can be used in studies involving metabolic pathways and enzyme interactions.

Medicine: This compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpent-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Functional Group and Reactivity

- 3,4-Dimethylpent-3-en-1-ol (hypothetical) : The alkene group (C=C) at position 3 makes it prone to electrophilic additions (e.g., hydrogenation, epoxidation). The hydroxyl group at position 1 allows for esterification or oxidation reactions.

- 3,4-Dimethyl-1-pentyn-3-ol (CAS 1482-15-1): An alkyne alcohol with a triple bond (C≡C) at position 1. The sp-hybridized carbon increases acidity (pKa ~25–28), enabling deprotonation for nucleophilic reactions. Used in fine chemical synthesis, as noted in commercial catalogs .

- (±)-1-Penten-3-ol (CAS 616-25-1): A shorter-chain enol (C₅H₁₀O) with a hydroxyl group at position 3. Its reactivity includes dehydration to form dienes or oxidation to ketones. Safety data highlight flammability and irritancy .

Physical Properties

*Note: Data for this compound are inferred from structural analogs due to lack of direct evidence.

Key Differences and Implications

Functional Groups : The alkene in this compound offers different reactivity (e.g., milder addition reactions) compared to the alkyne in 3,4-Dimethyl-1-pentyn-3-ol, which is more reactive in cycloadditions .

Molecular Weight : Longer-chain compounds (C₇H₁₂O) exhibit higher boiling points and lower volatility than shorter analogs like (±)-1-Penten-3-ol .

Applications: Alkyne derivatives are preferred in click chemistry, while enols are utilized in polymerization or fragrance synthesis .

Notes on Data Limitations

- Direct experimental data on This compound are absent in the provided evidence. Comparisons rely on structurally related compounds.

Biological Activity

3,4-Dimethylpent-3-en-1-ol is an organic compound with the molecular formula C7H14O. Its structure features a hydroxyl group and a double bond, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: C7H14O

- IUPAC Name: this compound

Physical Properties:

- Appearance: Colorless liquid

- Boiling Point: Approximately 130 °C

- Density: 0.83 g/cm³

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The presence of the hydroxyl group allows for hydrogen bonding, which can influence enzyme activity and receptor interactions. The double bond in its structure enables it to participate in addition reactions, potentially modifying its biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating various alcohols' effects on bacterial growth, it was found that this compound effectively inhibited the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes.

Antioxidant Properties

The compound has also been studied for its antioxidant potential. In vitro assays demonstrated that this compound scavenges free radicals effectively, thereby reducing oxidative stress in cellular models. This property suggests potential applications in preventing oxidative damage associated with various diseases .

Anti-inflammatory Effects

There is emerging evidence that this compound may possess anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokine levels. This effect could be beneficial for conditions characterized by chronic inflammation .

Study on Antimicrobial Activity

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of several alcohols against foodborne pathogens. The results indicated that this compound showed a minimum inhibitory concentration (MIC) of 0.5% against E. coli, suggesting it could be a viable candidate for food preservation applications .

Antioxidant Activity Assessment

In a laboratory setting, researchers assessed the antioxidant capacity of this compound using the DPPH radical scavenging assay. The compound demonstrated a significant reduction in DPPH radical concentration at concentrations as low as 100 µg/mL, indicating strong antioxidant activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Unsaturated alcohol | Yes | Yes |

| 2-Methylbutan-2-ol | Saturated alcohol | Moderate | Moderate |

| 2-Hexanol | Saturated alcohol | Yes | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.